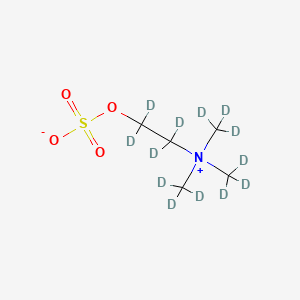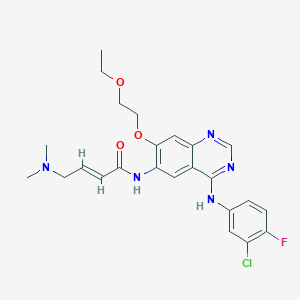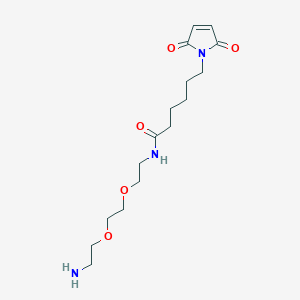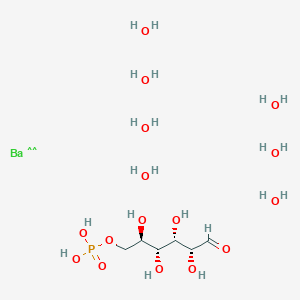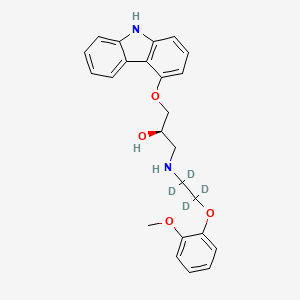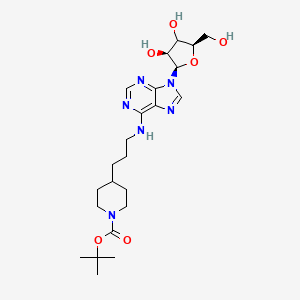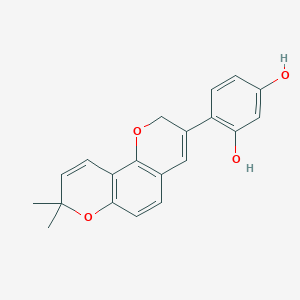
Ribociclib-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribociclib-d8 is a deuterated form of Ribociclib, a selective cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ribociclib-d8 involves the incorporation of deuterium atoms into the Ribociclib molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves replacing hydrogen atoms in Ribociclib with deuterium using deuterated solvents or reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Ribociclib to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated precursors. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures to monitor the incorporation of deuterium.
化学反応の分析
Types of Reactions
Ribociclib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
科学的研究の応用
Ribociclib-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ribociclib in the body.
Metabolic Pathway Elucidation: Helps in identifying the metabolic pathways and intermediates of Ribociclib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolism of Ribociclib in the presence of other compounds.
Biological Research: Employed in studies to understand the biological effects of Ribociclib on cancer cells and other biological systems.
作用機序
Ribociclib-d8, like Ribociclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by phosphorylating the retinoblastoma protein (Rb), leading to cell division. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby halting cell cycle progression and inhibiting the proliferation of cancer cells .
類似化合物との比較
Ribociclib-d8 can be compared with other CDK4/6 inhibitors such as Palbociclib and Abemaciclib:
Palbociclib: Similar to this compound, Palbociclib inhibits CDK4/6 but has different pharmacokinetic properties and side effect profiles.
Abemaciclib: Another CDK4/6 inhibitor with a unique pharmacokinetic profile and a broader range of activity against various cancer types.
Uniqueness
This compound’s uniqueness lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the drug’s metabolic stability and half-life compared to its non-deuterated counterpart .
特性
分子式 |
C23H30N8O |
|---|---|
分子量 |
442.6 g/mol |
IUPAC名 |
7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2 |
InChIキー |
RHXHGRAEPCAFML-PMCMNDOISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H] |
正規SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
